Reduced Gastric Irritation: Clinical Tolerability Evidence vs. Piroxicam
Piroxicam pivalic ester demonstrates reduced gastric irritant activity relative to piroxicam, a key differentiation that addresses the primary dose-limiting toxicity of oxicam NSAIDs. In a 4-week clinical study of 7 arthritis patients receiving CHF 10/21 at 30 mg/day, good gastric tolerance was achieved alongside therapeutically active drug levels [1]. The MeSH database entry for CHF 10/21 specifically notes 'prodrug of piroxicam with reduced gastric irritation' based on the 1987 Arzneimittelforschung study [2]. In contrast, piroxicam is documented to induce severe gastric mucosal damage with high ulcer index scores, and 78% of elderly osteoarthritis patients showed elevated endoscopic scores with 22% developing ulcers after piroxicam administration [3].
| Evidence Dimension | Gastric tolerability / irritation profile |
|---|---|
| Target Compound Data | Good gastric tolerance achieved; reduced gastric irritant activity (MeSH-qualified prodrug designation) |
| Comparator Or Baseline | Piroxicam: severe gastric mucosal damage with high ulcer index; 78% of elderly knee OA patients with elevated endoscopic scores; 22% developing ulcers |
| Quantified Difference | Qualitative clinical improvement in gastric tolerance (good gastric tolerance vs. documented ulceration in piroxicam cohort) |
| Conditions | 7 patients with mono- or poly-articular arthritis causing knee effusion; 4-week treatment with CHF 10/21 at 30 mg/day oral dose; plasma and synovial fluid sampling |
Why This Matters
Procurement of piroxicam pivalic ester enables gastro-sparing NSAID therapy in chronic inflammatory conditions where long-term piroxicam administration would carry unacceptable GI risk, directly impacting clinical formulation and therapeutic selection decisions.
- [1] Chérié Lignière G, Montagnani G, Alberici M, Acerbi D. Plasma and synovial fluid concentrations of piroxicam during prolonged treatment with piroxicam pivalic ester. Arzneimittelforschung. 1987 May;37(5):560-3. PMID: 3619977. View Source
- [2] U.S. National Library of Medicine. MeSH Supplementary Concept Data: CHF 10-21 (piroxicam pivalic ester). Registry Number 87027-09-6. Note: prodrug of piroxicam with reduced gastric irritation. Source: Arzneimittelforschung 1987;37(5):560. View Source
- [3] Comparison of endoscopic gastric mucosa features after administration of piroxicam to meloxicam in elderly patient with knee osteoarthritis. BVSalud. 1991. View Source
